![molecular formula C24H23N5O2 B2374082 2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one CAS No. 1326806-53-4](/img/no-structure.png)

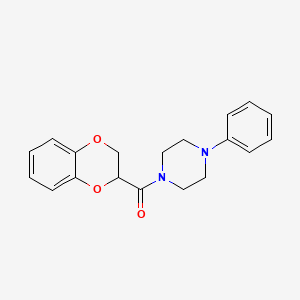

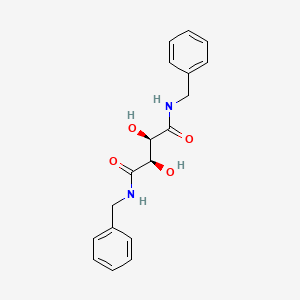

2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is a type of pyrazolopyrimidine . Pyrazolopyrimidines are important drug-like scaffolds that have shown a wide range of clinical applications .

Synthesis Analysis

Pyrazolopyrimidines can be synthesized and evaluated for their inhibitory activity against various targets . For instance, a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines allows them to fit into the active sites of various enzymes, as confirmed by molecular docking simulations .Chemical Reactions Analysis

The reactivity of pyrazolotriazine compounds was found to be similar to the free azoles and triazines .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidines can be influenced by their molecular structure. In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties .Scientific Research Applications

Synthesis and Chemical Properties

- Synthetic Methodologies : Research has developed various synthetic routes to create complex pyrazolo and triazolo derivatives. These methods are crucial for the exploration of new chemical entities with potential biological activities. The synthesis often involves reactions with different reagents under specific conditions to achieve the desired heterocyclic frameworks (Shaaban, 2008).

Biological Activities

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties. This includes activity against both gram-positive and gram-negative bacteria, highlighting the potential for these compounds to serve as leads in the development of new antimicrobial agents. The antimicrobial efficacy often depends on the specific substituents and the structural framework of the compound (Idrees, Kola, & Siddiqui, 2019).

- Anticancer Activity : Certain pyrazolo and triazolo derivatives have been investigated for their anticancer properties. These studies are critical for identifying new therapeutic agents that can inhibit cancer cell proliferation. The activity can be attributed to the interaction of these compounds with biological targets relevant to cancer cell growth and survival (Issa, Habib, & Wahab, 2015).

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target for cancer treatment .

Mode of Action

This inhibition is achieved through the compound fitting into the CDK2 active site, forming essential hydrogen bonds with key amino acids like Leu83 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This leads to cell cycle arrest at the G0-G1 stage , thereby inhibiting cell proliferation, a key characteristic of cancer cells.

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These studies help predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which are crucial for determining its bioavailability.

Result of Action

The result of the compound’s action would likely be a significant inhibition of cell proliferation due to the disruption of the cell cycle . This could potentially lead to apoptosis induction within certain cell lines .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one involves the reaction of 4-butoxyaniline with ethyl acetoacetate to form 4-butoxyphenyl-3-oxobutanoate, which is then reacted with hydrazine hydrate to form 4-butoxyphenyl-1,2,4-triazol-3-one. This intermediate is then reacted with 2-benzyl-3-bromoacetylpyrazine to form the final product.", "Starting Materials": [ "4-butoxyaniline", "ethyl acetoacetate", "hydrazine hydrate", "2-benzyl-3-bromoacetylpyrazine" ], "Reaction": [ "Step 1: 4-butoxyaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-butoxyphenyl-3-oxobutanoate.", "Step 2: 4-butoxyphenyl-3-oxobutanoate is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 4-butoxyphenyl-1,2,4-triazol-3-one.", "Step 3: 4-butoxyphenyl-1,2,4-triazol-3-one is then reacted with 2-benzyl-3-bromoacetylpyrazine in the presence of a base such as potassium carbonate to form 2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one." ] } | |

CAS No. |

1326806-53-4 |

Molecular Formula |

C24H23N5O2 |

Molecular Weight |

413.481 |

IUPAC Name |

4-benzyl-11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |

InChI |

InChI=1S/C24H23N5O2/c1-2-3-15-31-20-11-9-19(10-12-20)21-16-22-23-26-29(17-18-7-5-4-6-8-18)24(30)27(23)13-14-28(22)25-21/h4-14,16H,2-3,15,17H2,1H3 |

InChI Key |

MKKBZDLJPQBLOL-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC5=CC=CC=C5)C3=C2 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2374000.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2374002.png)

![4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2374003.png)

![(Z)-ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2374005.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2374012.png)

![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2374013.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2374016.png)

![N-[1-(3-Ethoxypropyl)-3-methylpiperidin-4-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374020.png)